molecular formula C16H12N2O2 B2662915 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione CAS No. 57097-72-0

6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

Cat. No.: B2662915
CAS No.: 57097-72-0
M. Wt: 264.284
InChI Key: GRTUZSFHFOVIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a dihydroisoindoloquinazoline-dione derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery research. This compound belongs to a class of [a]-annelated quinazolines, which are recognized for their diverse and promising biological activities . The core structure is of significant interest for designing novel anticancer and antibacterial agents, with research efforts often focusing on hybrid molecules that combine multiple heterocyclic systems to enhance biological potency . Characterizing data for this compound includes a melting point of 188-189°C and is supported by 1H NMR, 13C NMR, and mass spectrometry . The compound's structure is built around the quinazolinone moiety, a nitrogen-containing heterocycle found in more than 150 naturally occurring alkaloids and known for its wide range of medicinal properties . Related dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives have been identified as potent and selective inhibitors targeting the hepatitis B virus (HBV), effectively inhibiting HBV capsid assembly and viral DNA replication at submicromolar concentrations . This makes the scaffold a valuable chemical tool for investigating new antiviral mechanisms. Furthermore, structurally similar isoindoloquinoline analogs have demonstrated potent antitumoral activity against various cancer cell lines, including breast cancer (MCF-7, SKBR3), prostate cancer (PC3), and cervical cancer (HeLa), by targeting topoisomerase enzymes . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-methyl-6aH-isoindolo[2,3-a]quinazoline-5,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-17-14-10-6-2-3-7-11(10)16(20)18(14)13-9-5-4-8-12(13)15(17)19/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTUZSFHFOVIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione can be achieved through a multi-component reaction involving 2-amino-N-®-benzamide derivatives and 2-formylbenzoic acid. The reaction is typically catalyzed by sulfonic acid functionalized nanoporous silica in ethanol under reflux conditions . This method is efficient, yielding high amounts of the desired product with minimal by-products. The catalyst can be reused, making the process environmentally friendly and cost-effective .

Chemical Reactions Analysis

6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups can be introduced.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of quinazoline derivatives with additional oxygen-containing functional groups .

Mechanism of Action

The mechanism of action of 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the assembly of hepatitis B virus capsids, making it a potential antiviral agent . The compound may also interact with cellular enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Key Physicochemical Properties:
  • Melting Point : 188–189°C .
  • Spectral Data :
    • ¹H NMR (CDCl₃) : δ 8.16–7.31 (aromatic protons), 3.32 ppm (CH₃) .
    • ¹³C NMR : 164.8 (C=O), 29.9 (CH₃) .

Key Observations :

  • Substituent Impact : Rigid or aromatic groups (e.g., 4a’s difluorophenyl) enhance anti-HBV activity by improving target binding, while alkyl groups (e.g., 4d’s methyl) offer synthetic simplicity but reduced potency .
  • Synthetic Efficiency : Catalyst-free methods (e.g., acetic acid) avoid metal contamination and are cost-effective, whereas transition metal catalysis (Pd, Cu) enables diverse substituent incorporation .
Physicochemical and Pharmacokinetic Profiles
  • Lipophilicity : Methyl derivatives (e.g., 4d ) exhibit lower logP values compared to aromatic analogs, affecting membrane permeability .
  • Metabolic Stability : Heterocyclic substituents (e.g., 4m ) may improve metabolic resistance due to reduced oxidative susceptibility .

Biological Activity

Overview

6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a member of the isoindoloquinazoline family known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and antiviral treatments.

Chemical Structure and Properties

The compound features a fused isoindole and quinazoline ring system, which contributes to its unique biological properties. The presence of the methyl group at the 6-position enhances its reactivity and biological activity compared to other derivatives.

Biological Activities

1. Antiviral Activity
Research has demonstrated that 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione exhibits significant antiviral properties. It has been identified as a potent inhibitor of hepatitis B virus (HBV) capsid assembly. In studies involving various derivatives of dihydroisoindoloquinazoline, several compounds showed effective inhibition of HBV DNA replication at submicromolar concentrations. Notably, compound 4a was highlighted as the most active compared to lamivudine in inhibiting viral antigen expression and replication .

2. Anticancer Potential
The compound has also been investigated for its anticancer properties. It functions as an irreversible inhibitor of epidermal growth factor receptor (EGFR), which is crucial in various cancers. A study reported that certain derivatives exhibited enhanced activity against EGFR-T790M mutations, showing promise in treating resistant cancer cell lines .

3. Anti-inflammatory Effects
In addition to its antiviral and anticancer activities, this compound displays anti-inflammatory properties. The mechanism involves modulation of inflammatory pathways, although specific targets remain under investigation.

The biological activity of 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is attributed to its interaction with specific molecular targets:

  • Inhibition of HBV Capsid Assembly: The compound disrupts the assembly process of HBV capsids, preventing viral replication.
  • EGFR Inhibition: By binding irreversibly to EGFR, it blocks downstream signaling pathways that promote tumor growth and survival.

Comparative Analysis with Similar Compounds

A comparative analysis with other isoindoloquinazoline derivatives reveals that the methyl substitution significantly influences biological activity:

Compound NameStructureBiological Activity
6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dioneStructurePotent HBV inhibitor; anticancer activity
6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dioneLacks methyl groupReduced biological activity
Tetrahydropyrimido[2,1-a]isoindole-2,6-dioneDifferent ring systemDistinct chemical properties

Case Studies

Several case studies highlight the efficacy of 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione in laboratory settings:

  • Study on HBV Inhibition: A series of synthesized derivatives were tested for anti-HBV activity. The results indicated that compounds with structural modifications retained or enhanced their inhibitory effects on HBV replication .
  • EGFR Inhibition Trials: In vivo studies demonstrated that optimized derivatives showed significant tumor regression in xenograft models resistant to conventional therapies .

Q & A

Q. What is the most efficient synthetic route for 6-methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione?

A catalyst-free, one-pot three-component reaction using 2-formylbenzoic acid , isatoic anhydride , and methylamine derivatives in acetic acid achieves high yields (up to 85%) under mild conditions. This method avoids metal catalysts, reduces reaction time (<3 hours), and simplifies purification . Optimization studies show acetic acid (pKa ~4.76) is critical for cyclization, with trifluoroacetic acid (pKa 0.23) being ineffective due to excessive acidity .

Q. How are synthesized derivatives characterized to confirm structural integrity?

Comprehensive spectroscopic analysis is required:

  • 1H/13C NMR to verify methyl group integration (δ 3.60–3.73 ppm) and quinazoline-dione backbone signals (δ 164–163 ppm for carbonyl groups) .
  • IR spectroscopy to confirm C=O stretches (1650–1735 cm⁻¹) .
  • Mass spectrometry for molecular ion peaks (e.g., [M+H]+ 294.6 for 6-methyl derivatives) . Cross-referencing with published data for known analogs (e.g., 4a–n) ensures accuracy .

Q. What starting materials are optimal for scalable synthesis?

Aliphatic amines (e.g., methylamine, cyclohexylamine) yield higher nucleophilic reactivity (70–85% yields) compared to aromatic amines (50–65%) due to steric and electronic effects. 2-Formylbenzoic acid and isatoic anhydride are preferred for their commercial availability and reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized when yields vary with substituents?

Adjust solvent acidity and temperature based on amine nucleophilicity:

  • For electron-deficient aromatic amines, increase acetic acid concentration (neat conditions) to enhance cyclization .
  • Use ionic liquids (e.g., [BMIM]BF₄) or palladium catalysts for sterically hindered substrates, improving yields by 15–20% .
  • Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) to terminate before side-product formation .

Q. What mechanistic insights explain the role of acetic acid in cyclization?

Acetic acid acts as both solvent and proton donor, facilitating:

  • Iminium ion formation from 2-formylbenzoic acid and amines.
  • Nucleophilic attack by isatoic anhydride-derived intermediates.
  • Cyclodehydration via a six-membered transition state, confirmed by deuterium-labeling studies . Substituting acetic acid with NaOAc reduces yields (<30%), highlighting its dual acid/solvent role .

Q. How do structural modifications impact biological activity (e.g., TNF-α vs. HBV inhibition)?

  • 6-Methyl derivatives show selective TNF-α inhibition (IC₅₀ ~5 µM) due to enhanced hydrophobic interactions with the TNF-α binding pocket .
  • 6-(2-Hydroxyethyl) substituents improve HBV inhibition (EC₅₀ 0.8 µM) by increasing solubility and hydrogen-bonding capacity .
  • Benzyl or furyl groups at position 6 enhance cytotoxicity in cancer cell lines but reduce selectivity .

Q. How should contradictory data in biological assays be addressed?

  • Validate assay conditions : TNF-α inhibition assays (ELISA-based) require pre-incubation with LPS to induce cytokine production, while HBV assays (HepG2.2.15 cells) need prolonged incubation (7 days) .
  • Control for off-target effects : Use isoindoloquinazoline-dione analogs lacking the methyl group to differentiate scaffold-specific activity .
  • Dose-response curves : Ensure IC₅₀ values are calculated from triplicate experiments to account for variability in cell viability assays .

Data Contradiction Analysis

Q. Why do some studies report divergent yields for the same synthetic route?

Discrepancies arise from:

  • Amine purity : Commercial methylamine derivatives often contain moisture, reducing reactivity.
  • Solvent batch variability : Acetic acid with trace acetic anhydride accelerates side reactions (e.g., acetylation of intermediates) .
  • Heating uniformity : Microwave-assisted synthesis (100°C, 30 min) improves reproducibility vs. oil-bath heating .

Q. How to resolve conflicting NMR assignments for diastereomers?

  • NOESY/ROESY : Identify spatial proximity of the 6a-methyl group to aromatic protons (δ 6.5–7.8 ppm) .
  • Chiral HPLC : Separate enantiomers using a Phenomenex-IA column (hexane/isopropanol, 85:15) to confirm stereochemical purity .
  • X-ray crystallography : Resolve absolute configuration (e.g., 6aS*,6bS*,11R* in furyl derivatives) .

Methodological Recommendations

Q. What strategies improve scalability of metal-free syntheses?

  • Flow chemistry : Continuous processing reduces reaction time (1 hour) and improves yield consistency .
  • Green solvents : Replace acetic acid with cyclopentyl methyl ether (CPME) for easier recycling .
  • Automated purification : Use flash chromatography (Biotage Isolera) with gradients optimized for polar intermediates .

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